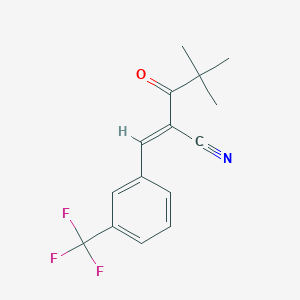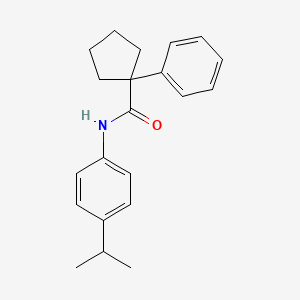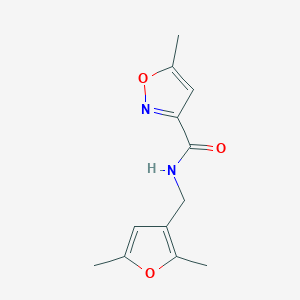
2-(2,2-Dimethylpropanoyl)-3-(3-(trifluoromethyl)phenyl)prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2,2-Dimethylpropanoyl)-3-(3-(trifluoromethyl)phenyl)prop-2-enenitrile, also known as 2-(2,2-dimethylpropan-2-yl)-3-(3-(trifluoromethyl)phenyl)acrylonitrile, is a synthetic compound with potential applications in a variety of scientific research areas. It is a colorless, crystalline solid with a molecular weight of 310.4 g/mol. This compound is insoluble in water and soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO).
Scientific Research Applications
Chemical Research and Applications
Advanced Materials
Research in materials science often focuses on developing new compounds with unique properties for use in electronics, coatings, and as flame retardants. Compounds with specific functional groups, such as trifluoromethyl groups, are particularly interesting for their potential to enhance the thermal stability and durability of materials. For instance, organophosphorus compounds have been extensively studied for their flame retardant properties and their applications in improving the safety of consumer products and materials (Chupeau et al., 2020) source.
Environmental Science
The study of chemical compounds also extends to understanding their environmental fate, bioaccumulation, and potential toxic effects. This includes investigating the persistence of certain chemical classes in the environment and their breakdown products. For example, research on per- and polyfluoroalkyl substances (PFASs) and their alternatives highlights the importance of monitoring and regulating persistent organic pollutants (Yu Wang et al., 2019) source.
Analytical Chemistry and Toxicology
Analytical methods are developed to detect, quantify, and study the toxicology of complex compounds in various matrices, including environmental samples and biological tissues. This is crucial for assessing exposure risks and establishing safety guidelines. Studies on compounds like tris(1,3-dichloro-2-propyl)phosphate (TDCPP) exemplify the efforts to understand the health implications of exposure to chemicals used in consumer products (Chen Wang et al., 2020) source.
properties
IUPAC Name |
(2E)-4,4-dimethyl-3-oxo-2-[[3-(trifluoromethyl)phenyl]methylidene]pentanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO/c1-14(2,3)13(20)11(9-19)7-10-5-4-6-12(8-10)15(16,17)18/h4-8H,1-3H3/b11-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVESGAWBWFKICJ-YRNVUSSQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C(=CC1=CC(=CC=C1)C(F)(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)/C(=C/C1=CC(=CC=C1)C(F)(F)F)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,2-Dimethylpropanoyl)-3-(3-(trifluoromethyl)phenyl)prop-2-enenitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(4-Methoxyphenyl)-2-methyl-7-[2-(4-methylpiperazin-1-yl)ethoxy]chromen-4-one](/img/structure/B2704035.png)
![2-chloro-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide](/img/structure/B2704036.png)
![N-[cyano(2-methylphenyl)methyl]-6-methylpyridine-2-carboxamide](/img/structure/B2704037.png)
![(Z)-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2704038.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(4-methoxyphenylsulfonamido)benzamide](/img/structure/B2704042.png)
![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide](/img/structure/B2704043.png)




![N-(4-ethylphenyl)-2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2704052.png)
